4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride
CAS No.: 2091784-08-4
Cat. No.: VC6821725
Molecular Formula: C10H10FNO3S
Molecular Weight: 243.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091784-08-4 |
|---|---|
| Molecular Formula | C10H10FNO3S |
| Molecular Weight | 243.25 |
| IUPAC Name | 4-(5-oxopyrrolidin-2-yl)benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C10H10FNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
| Standard InChI Key | WWACFNVDJVQABJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₀H₁₀FNO₃S) features a central benzene ring with two distinct substituents:
-
Sulfonyl fluoride (-SO₂F) at the 1-position, a highly electrophilic group resistant to hydrolysis under physiological conditions compared to sulfonyl chlorides .
-
5-Oxopyrrolidin-2-yl at the 4-position, a lactam ring that enhances solubility and participates in dipole-dipole interactions .
The SMILES notation (C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)F) and InChIKey (SPQPWQSSWSSRGT-UHFFFAOYSA-N) from its sulfonyl chloride analog provide precise stereochemical details, with the fluoride replacing the chloride in the target compound.
Physicochemical Data
Predicted properties derived from structural analogs include:
| Property | Value |
|---|---|
| Molecular Weight | 259.25 g/mol |
| LogP (Partition Coefficient) | ~1.2 (estimated) |
| Aqueous Solubility | Moderate (1–10 mM in DMSO) |
| pKa (Sulfonyl Fluoride) | ~5.5 (weakly acidic) |
The sulfonyl fluoride’s electrophilicity (calculated via Hard-Soft Acid-Base theory) and the pyrrolidinone’s dipole moment (~4.5 D) contribute to its reactivity and binding affinity .
Synthesis and Reaction Pathways
Palladium-Catalyzed Fluorosulfonylation
Aryl thianthrenium salts serve as precursors in a Pd-catalyzed method developed by Shan et al. :
-
Thianthrenation: Substituted benzene derivatives react with thianthrene to form aryl thianthrenium salts.
-
Fluorosulfonylation: Using Na₂S₂O₄ as a reductant and NFSI (N-fluorobenzenesulfonimide) as the fluorine source, PdCl₂(dppx) catalyzes the introduction of -SO₂F at 60°C in NMP solvent .
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst Loading | 2.5 mol% PdCl₂(dppx) |
| NFSI Equivalents | 2.0 |
| Reaction Time | 12 h |
| Yield | 94% (analogous substrates) |
Bismuth-Mediated Sulfur Dioxide Insertion
An alternative route employs Bi(III) complexes to insert SO₂ into aryl-Bi bonds, followed by fluorination :
-
Bi(III)-Aryl Complex Formation: Phenylboronic acid reacts with Bi(III) sulfonates.
-
SO₂ Insertion: SO₂ gas inserts into the Bi–C bond, forming a bismuth sulfinate intermediate.
-
Oxidation/Fluorination: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) oxidizes the sulfinate to sulfonyl fluoride .
Key Advantages
Biological and Chemical Applications
Antiproliferative Activity
Structural analogs like phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) exhibit nanomolar cytotoxicity against HT-1080, HT-29, and MCF7 cancer cells . Mechanisms include:
-
Microtubule Depolymerization: Binding to the colchicine site (C-BS) of tubulin, disrupting mitosis (IC₅₀ = 8.7–860 nM) .
-
G2/M Cell Cycle Arrest: Observed in immunofluorescence assays .
Protease Inhibition
Sulfonyl fluorides like AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) inhibit serine proteases by covalently modifying active-site residues . The pyrrolidinone moiety in 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride may enhance selectivity for proteases with hydrophobic binding pockets .
Amyloid Inhibition
Aryl sulfonyl fluorides stabilize transthyretin (TTR) by forming covalent adducts with lysine residues, preventing amyloid fibril formation . Conjugation half-lives (t₁/₂) range from 1–4 minutes, offering therapeutic potential for polyneuropathy .
Stability and Reactivity
Hydrolysis Kinetics
The sulfonyl fluoride group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 h at pH 7.4), unlike sulfonyl chlorides (t₁/₂ < 1 h) . Hydrolysis yields the corresponding sulfonic acid:
Electrophilic Reactivity
The compound reacts with nucleophiles (e.g., thiols, amines) via a two-step mechanism:
-
Nucleophilic Attack: Aryl-SO₂F + Nu⁻ → Aryl-SO₂Nu⁻ + F⁻
-
Fluoride Departure: Stabilized by resonance in the sulfonate intermediate .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume